{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane
Description
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane (CAS 1700519-30-7) is an organosilicon compound characterized by a tetrahydrofuran (oxolane) ring substituted with a chloromethyl group and a trimethylsilylmethyl group.
Properties
Molecular Formula |
C9H19ClOSi |
|---|---|
Molecular Weight |
206.78 g/mol |
IUPAC Name |
[3-(chloromethyl)oxolan-3-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19ClOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3 |
InChI Key |
MEUBSAYHMPVAKB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCOC1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of 3-(chloromethyl)oxolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-(Chloromethyl)oxolane+Trimethylsilyl chlorideBase[3-(Chloromethyl)oxolan-3-yl]methyltrimethylsilane
Industrial Production Methods
In an industrial setting, the production of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: The oxolane ring can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Major Products
Substitution: {[3-(Azidomethyl)oxolan-3-yl]methyl}trimethylsilane
Oxidation: {[3-(Carboxymethyl)oxolan-3-yl]methyl}trimethylsilane
Reduction: {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane serves as a versatile intermediate for the introduction of oxolane rings into complex molecules. It is used in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is utilized in the development of bioactive molecules, particularly in the modification of nucleosides and nucleotides for antiviral and anticancer research.
Medicine
In medicinal chemistry, {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is explored for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry
The compound finds applications in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The chloromethyl group can participate in nucleophilic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates through silicon’s ability to donate electron density.
Comparison with Similar Compounds
Chlorotrimethylsilane (TMCS, CAS 75-77-4)
Structural Differences :
- TMCS has a simpler structure: (CH₃)₃SiCl.
- Lacks the oxolane ring and chloromethyl group present in the target compound.
Physical Properties :
Comparison :
Trichloromethylsilane (Methyltrichlorosilane, CAS 75-79-6)
Structural Differences :
- Structure: CH₃SiCl₃.
- Contains three chlorine atoms directly bonded to silicon, unlike the single chlorine in the target compound.
Physical Properties :
- Molecular Weight: 149.48 g/mol
- Reactivity: Hydrolyzes violently with water, forming HCl and silanols. Used in silicone polymer production .
Comparison :
- The target compound’s single chlorine and oxolane substituent likely make it less reactive toward hydrolysis than trichloromethylsilane.
- Applications differ: trichloromethylsilane is a precursor for silicones, while the target compound’s functionality suggests niche roles in fine chemical synthesis .
Hexamethyldisiloxane (CAS 107-46-0)
Structural Differences :
- Structure: (CH₃)₃Si-O-Si(CH₃)₃.
- Contains a siloxane backbone instead of a chlorinated silane.
Physical Properties :
Comparison :
- The target compound is more reactive due to its chlorine substituent, enabling participation in silylation or cross-coupling reactions.
Biological Activity
The compound {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane , a silane derivative, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current literature.
Chemical Structure and Properties
The chemical formula for {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane can be represented as follows:
This compound features a chloromethyl group attached to an oxolane ring, with a trimethylsilane moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane exhibit potential anticancer activity. For instance, derivatives with chloromethyl groups have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Effects
Research has also highlighted the antimicrobial properties of silane derivatives. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
The biological activity of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane may be attributed to several mechanisms:
- Interaction with Cellular Targets : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell survival and proliferation, these compounds can alter cellular responses to external stimuli .
Study 1: Anticancer Activity
A study investigating the anticancer effects of silane derivatives found that a related compound significantly inhibited the growth of various cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing apoptosis in tumor cells .
Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of silanes revealed that several derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, establishing a clear correlation between structural modifications and biological activity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH-approved face shields and safety glasses to prevent eye exposure. Moisture-resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after contamination .
- Ventilation : Conduct reactions in a fume hood due to the compound’s reactivity with water, which releases HCl gas .
- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents. Regularly check for container integrity to prevent accidental hydrolysis .
Q. How can the structure of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : The H NMR spectrum will show distinct peaks for the oxolane ring protons (δ 3.5–4.0 ppm), trimethylsilyl group (δ 0.1–0.3 ppm), and chloromethyl protons (δ 3.0–3.5 ppm). C NMR will confirm the quaternary carbon in the oxolane ring .
- Mass Spectrometry : A molecular ion peak at the expected molecular weight (e.g., 206.7 g/mol) and fragment ions corresponding to the loss of Cl or trimethylsilyl groups .
- IR Spectroscopy : Peaks at ~1250 cm (Si–CH) and ~700 cm (C–Cl) confirm functional groups .
Q. What is the recommended procedure for synthesizing {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane?
- Methodological Answer :
- Step 1 : React 3-(hydroxymethyl)oxolane with chlorotrimethylsilane (TMCS) in anhydrous dichloromethane under nitrogen. Use a 1:1.2 molar ratio to ensure complete silylation .
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2). Quench with ice-cold water, extract the organic layer, and dry over MgSO.
- Step 3 : Purify by vacuum distillation (boiling point ~120–130°C at 10 mmHg) .
Advanced Research Questions
Q. How can conflicting data on the stability of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane under varying pH conditions be resolved?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 254 nm.
- Data Analysis : Hydrolysis rates increase significantly at pH < 4 (due to HCl catalysis) and pH > 10 (nucleophilic OH attack). Contradictions in literature may arise from trace moisture in solvents; use Karl Fischer titration to verify solvent dryness .
Q. What strategies optimize the recycling of hexamethylsiloxane by-products generated during silylation reactions?
- Methodological Answer :
- By-Product Conversion : React hexamethylsiloxane with HCl gas in toluene at 80°C to regenerate TMCS, achieving >85% yield. Use molecular sieves to remove water and prevent reverse reactions .
- Process Integration : Implement a continuous flow system with in-line HCl injection and phase separation to recover TMCS for reuse .
Q. How does steric hindrance from the oxolane ring affect the reactivity of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with non-cyclic analogs (e.g., (chloromethyl)trimethylsilane) using nucleophiles like NaN in THF.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show the oxolane ring imposes a 15–20% energy barrier to SN pathways, favoring elimination in polar aprotic solvents .
Q. What methodologies address challenges in quantifying trace impurities of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane in pharmaceutical intermediates?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 207 → 121 (quantifier) and 207 → 89 (qualifier).
- Validation : Achieve a detection limit of 0.1 ppm by optimizing collision energy and declustering potential. Cross-validate with Si NMR for silicon-containing impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
